4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide
Description
4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 3, a trifluoromethyl group at position 6, and a 4-methylbenzylthio moiety at position 3.
Properties
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3S/c1-12-7-9-13(10-8-12)11-25-17-15(18(19,20)21)23-24-16(22-17)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASGMXVNQVRBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the sulfide linkage through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The trifluoromethyl group and the sulfide linkage play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide and related triazine derivatives:
Key Observations:
Structural Variations: The trifluoromethyl group at position 6 is a common feature in many analogs, enhancing resistance to metabolic degradation . Sulfide vs. Substituent Position: The 4-methylbenzyl group in the target compound provides steric bulk compared to the 3-(trifluoromethyl)phenyl group in ’s analog, which could influence target binding .
Biological Activity: Triazine-based sulfonylureas (e.g., metsulfuron-methyl) are potent herbicides targeting acetolactate synthase (ALS) . The target compound’s lack of a sulfonylurea bridge suggests divergent mechanisms. Antimicrobial triazine derivatives (e.g., ’s quinoline-carboxamides) highlight the scaffold’s versatility, though the target compound’s sulfide group may limit direct antimicrobial utility .
Physicochemical Properties: The target compound’s molecular weight (399.41 g/mol) and lipophilic trifluoromethyl group suggest moderate bioavailability, aligning with agrochemical design principles .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for triazine-thioether formation, as seen in analogs like 3-(trifluoromethyl)phenyl sulfide .
- Unmet Potential: While sulfonylurea triazines dominate herbicide research, the sulfide variant’s unique properties warrant exploration in drug discovery (e.g., kinase inhibition or antimicrobial applications) .
- Limitations : Lack of explicit activity data for the target compound necessitates further empirical studies to validate hypothesized applications.
Biological Activity
The compound 4-Methylbenzyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide (CAS number: 478048-12-3) is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Basic Information
Structure
The compound features a triazine ring substituted with trifluoromethyl and phenyl groups, as well as a methylbenzyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar triazine structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds structurally related to this compound have demonstrated broad-spectrum antibacterial effects. A study highlighted that related compounds showed minimum inhibitory concentrations (MIC) ranging from 3.90 μg/mL against Escherichia coli to 7.81 μg/mL against Salmonella typhi .
The mechanism of action for triazine derivatives typically involves:
- Inhibition of Protein Synthesis : This is often linked to their ability to disrupt bacterial ribosomal function.
- Biofilm Disruption : Some studies have shown that these compounds can inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating biofilm-associated infections .
Cytotoxicity
While the antimicrobial potential is promising, the cytotoxic effects on human cells must also be considered. The compound's cytotoxicity profile remains under-researched; however, related studies indicate varying degrees of cytotoxic effects based on structural modifications.
Study 1: Antibacterial Efficacy
A recent investigation into triazine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported:
- MIC values for MRSA at concentrations as low as 15.625 μM, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Study 2: Antifungal Properties
Another study evaluated the antifungal activity of triazine derivatives, revealing that certain compounds demonstrated effective inhibition against Aspergillus flavus with MIC values around 15.62 μg/mL. This suggests that the compound could be explored further for antifungal applications .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
